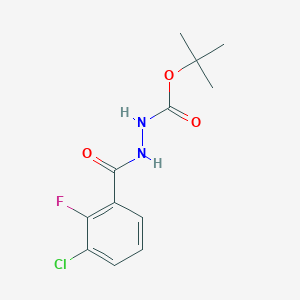
tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate: is an organic compound with the molecular formula C12H14ClFN2O3 It is a derivative of hydrazinecarboxylate, featuring a tert-butyl group, a chlorofluorobenzoyl moiety, and a hydrazinecarboxylate backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 3-chloro-2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions: tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzoyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydrazinecarboxylate moiety can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester bond in the tert-butyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, can be used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester bond, using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products will vary depending on the nucleophile used.
Oxidation and Reduction Reactions: Oxidation may yield hydrazones or azines, while reduction can produce hydrazides.
Hydrolysis: The major product is the corresponding carboxylic acid.
科学研究应用
Chemistry: tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of hydrazine derivatives on biological systems. It may serve as a probe to investigate enzyme activities or as a precursor for bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for developing drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its reactivity and functional groups make it a versatile building block for various industrial applications.
作用机制
The mechanism of action of tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
相似化合物的比较
- tert-Butyl 2-(5-chloro-2-fluorobenzyl)hydrazinecarboxylate
- tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate
- tert-Butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate is unique due to the specific positioning of the chlorine and fluorine atoms on the benzoyl ring
生物活性
tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate is a synthetic compound with potential applications in medicinal chemistry. Its structure includes a hydrazinecarboxylate moiety, which is known for its biological activity, particularly in the context of drug development and therapeutic applications. This article reviews existing research on the biological activity of this compound, highlighting its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₆ClF N₂O₂
- Molecular Weight : 274.72 g/mol
- CAS Number : 1702683-46-2
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through electrophilic mechanisms. The presence of the chloro and fluorine substituents enhances its reactivity, potentially allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have shown that hydrazine derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
- A case study demonstrated that a related hydrazine derivative inhibited cell proliferation in various cancer cell lines, suggesting potential for further exploration in cancer therapy.
-
Anti-inflammatory Effects :
- Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
- Experimental data indicate that these compounds can reduce inflammation markers in animal models, providing a basis for their use in treating inflammatory diseases.
-
Antimicrobial Activity :
- Preliminary studies suggest that hydrazine derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi.
- In vitro assays have shown effective inhibition of microbial growth, indicating potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via mitochondrial disruption | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antimicrobial | Inhibits growth of bacteria and fungi |
Case Studies
-
Anticancer Efficacy :
- A study explored the effects of this compound on human breast cancer cells. Results indicated significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound.
-
Anti-inflammatory Mechanism :
- Research involving animal models of arthritis demonstrated that administration of this compound led to decreased swelling and pain, correlating with reduced levels of inflammatory cytokines in serum samples.
属性
分子式 |
C12H14ClFN2O3 |
|---|---|
分子量 |
288.70 g/mol |
IUPAC 名称 |
tert-butyl N-[(3-chloro-2-fluorobenzoyl)amino]carbamate |
InChI |
InChI=1S/C12H14ClFN2O3/c1-12(2,3)19-11(18)16-15-10(17)7-5-4-6-8(13)9(7)14/h4-6H,1-3H3,(H,15,17)(H,16,18) |
InChI 键 |
HOOLNXJWYKETFQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NNC(=O)C1=C(C(=CC=C1)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















